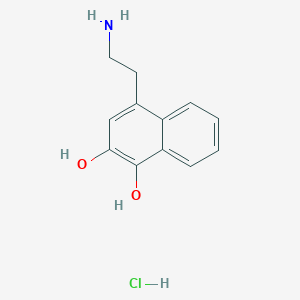
3-Chloro-4-methoxybutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-methoxybutan-1-ol: is an organic compound with the molecular formula C5H11ClO2 It is a chlorinated alcohol with a methoxy group attached to the fourth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methoxybutan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloro-1-butanol with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloro-1-butanol is replaced by a methoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-4-methoxybutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: 3-Methoxybutanoic acid.
Reduction: 3-Methoxybutanol.
Substitution: 3-Methoxy-4-hydroxybutan-1-ol.
Aplicaciones Científicas De Investigación
Chemistry: 3-Chloro-4-methoxybutan-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound can be used to study the effects of chlorinated alcohols on cellular processes and enzyme activities. It may also be employed in the development of bioactive molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological activities.
Industry: In the industrial sector, this compound is utilized in the production of solvents, plasticizers, and other chemical intermediates. Its unique properties make it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-methoxybutan-1-ol involves its interaction with specific molecular targets. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates. These intermediates may interact with cellular components, such as proteins and nucleic acids, affecting their function and activity. The exact molecular pathways and targets are subject to ongoing research.
Comparación Con Compuestos Similares
3-Chloro-1-butanol: Similar in structure but lacks the methoxy group.
4-Methoxy-1-butanol: Similar in structure but lacks the chlorine atom.
3-Methoxybutan-1-ol: Similar in structure but lacks the chlorine atom.
Uniqueness: 3-Chloro-4-methoxybutan-1-ol is unique due to the presence of both a chlorine atom and a methoxy group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. The compound’s dual functional groups make it a versatile intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
59559-21-6 |
|---|---|
Fórmula molecular |
C5H11ClO2 |
Peso molecular |
138.59 g/mol |
Nombre IUPAC |
3-chloro-4-methoxybutan-1-ol |
InChI |
InChI=1S/C5H11ClO2/c1-8-4-5(6)2-3-7/h5,7H,2-4H2,1H3 |
Clave InChI |
YBVRRWYFHXRFLX-UHFFFAOYSA-N |
SMILES canónico |
COCC(CCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


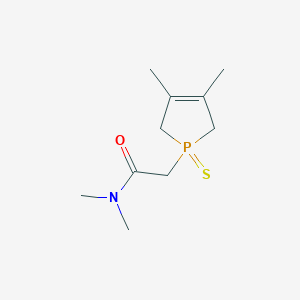
![4-[(E)-(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14599181.png)
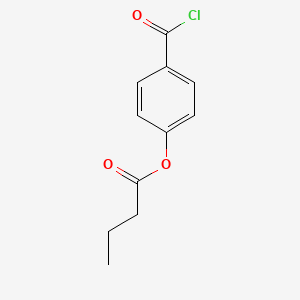
![Pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14599186.png)

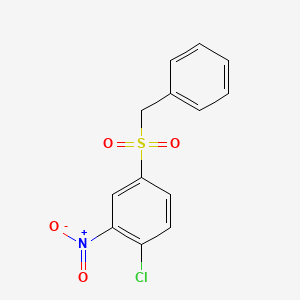

![5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B14599220.png)
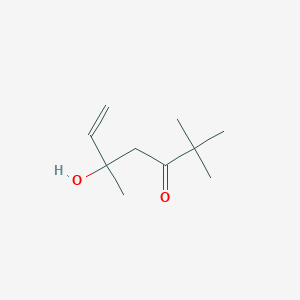
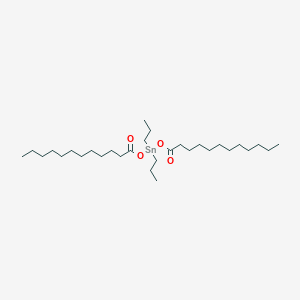
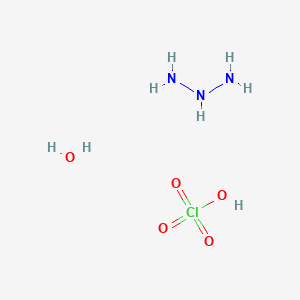
![Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-](/img/structure/B14599248.png)
